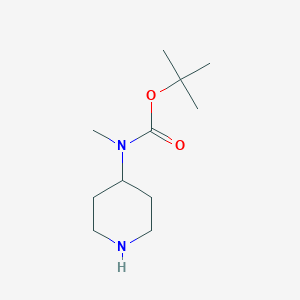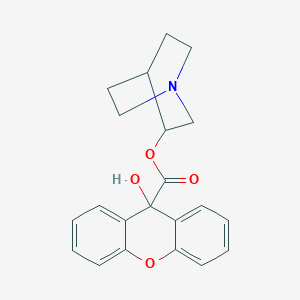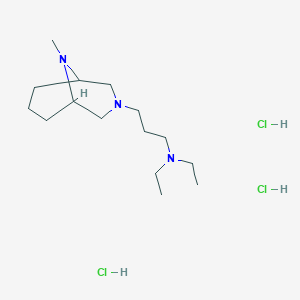
(S)-4-aminocyclopent-1-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-aminocyclopent-1-enecarboxylic acid, also known as ACPC, is a non-proteinogenic amino acid. It is a cyclic amino acid that is used in scientific research and has potential therapeutic applications. ACPC is a chiral molecule, meaning it exists in two mirror image forms, (S)-ACPC and (R)-ACPC. In
Mécanisme D'action
The exact mechanism of action of (S)-4-aminocyclopent-1-enecarboxylic acid is not fully understood. However, it is believed to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (S)-4-aminocyclopent-1-enecarboxylic acid may enhance the activity of the NMDA receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
(S)-4-aminocyclopent-1-enecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, in the brain. (S)-4-aminocyclopent-1-enecarboxylic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-4-aminocyclopent-1-enecarboxylic acid in lab experiments is that it is a relatively simple molecule to synthesize. Additionally, (S)-4-aminocyclopent-1-enecarboxylic acid has been shown to have low toxicity and is well-tolerated in animals. However, one limitation of using (S)-4-aminocyclopent-1-enecarboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on (S)-4-aminocyclopent-1-enecarboxylic acid. One area of interest is the development of (S)-4-aminocyclopent-1-enecarboxylic acid-based drugs for the treatment of schizophrenia and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of (S)-4-aminocyclopent-1-enecarboxylic acid and its effects on cognitive function. Finally, (S)-4-aminocyclopent-1-enecarboxylic acid may have potential applications in the field of neuroprotection, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Conclusion:
(S)-4-aminocyclopent-1-enecarboxylic acid, or (S)-4-aminocyclopent-1-enecarboxylic acid, is a cyclic amino acid that has potential therapeutic applications. It has been shown to have neuroprotective effects and to enhance memory and learning in animal studies. (S)-4-aminocyclopent-1-enecarboxylic acid interacts with the NMDA receptor, although its exact mechanism of action is not fully understood. (S)-4-aminocyclopent-1-enecarboxylic acid has low toxicity and is well-tolerated in animals, making it a promising candidate for drug development. Further research is needed to fully understand the potential applications of (S)-4-aminocyclopent-1-enecarboxylic acid in the treatment of psychiatric and neurodegenerative disorders.
Méthodes De Synthèse
(S)-(S)-4-aminocyclopent-1-enecarboxylic acid can be synthesized using a variety of methods. One common method is the reduction of a cyclic imide, such as succinimide or phthalimide, with a reducing agent, such as lithium aluminum hydride or sodium borohydride. Another method involves the cyclization of an enamine, which is formed by the reaction of an aldehyde or ketone with an amine, followed by reduction.
Applications De Recherche Scientifique
(S)-4-aminocyclopent-1-enecarboxylic acid has been used in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects, meaning it can protect neurons from damage or death. (S)-4-aminocyclopent-1-enecarboxylic acid has also been shown to enhance memory and learning in animal studies. Additionally, (S)-4-aminocyclopent-1-enecarboxylic acid has been investigated as a potential treatment for schizophrenia and other psychiatric disorders.
Propriétés
Numéro CAS |
102629-73-2 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(4S)-4-aminocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)/t5-/m0/s1 |
Clé InChI |
CVVDYLXTNDBWJC-YFKPBYRVSA-N |
SMILES isomérique |
C1C=C(C[C@H]1N)C(=O)O |
SMILES |
C1C=C(CC1N)C(=O)O |
SMILES canonique |
C1C=C(CC1N)C(=O)O |
Synonymes |
1-Cyclopentene-1-carboxylicacid,4-amino-,(4S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
